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Executive Summary

RG7800 was a pioneering, orally administered small molecule developed to treat Spinal
Muscular Atrophy (SMA) by modifying the splicing of the Survival of Motor Neuron 2 (SMN2)
gene. As a pyridopyrimidinone derivative, its mechanism of action centered on increasing the
inclusion of exon 7 in SMN2 mRNA transcripts, thereby boosting the production of full-length,
functional SMN protein.[1] Preclinical studies in various animal models of SMA demonstrated
that RG7800 could effectively increase SMN protein levels in the central nervous system (CNS)
and peripheral tissues, leading to improvements in motor function and survival.[2][3] However,
the clinical development of RG7800 was halted due to irreversible retinal toxicity observed in a
long-term toxicology study in cynomolgus monkeys.[4][5][6] This technical guide provides a
comprehensive overview of the key preclinical data, experimental methodologies, and the
mechanistic pathway of RG7800.

Mechanism of Action

Spinal Muscular Atrophy is caused by insufficient levels of the SMN protein due to the loss or
mutation of the SMN1 gene.[7] A nearly identical gene, SMNZ2, is present in all SMA patients
but predominantly produces a truncated, non-functional SMN protein (SMNA7) because of the
alternative splicing and exclusion of exon 7.[1][7] RG7800 is a selective SMN2 splicing modifier
designed to correct this defect. It binds to the SMN2 pre-mRNA and alters its secondary
structure, facilitating the inclusion of exon 7 into the final MRNA transcript. This action leads to
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an increased synthesis of the full-length, stable, and functional SMN protein, addressing the

root cause of the disease.[7][8]
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Caption: Mechanism of RG7800 as an SMN2 splicing modifier.

Preclinical Efficacy and Pharmacodynamics
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RG7800 demonstrated significant efficacy in increasing SMN protein levels in various in vivo

models of SMA. The quantitative results from key studies are summarized below.

ble 1: S : in < el

SMN
. Protein
Animal Treatmen ) ) Referenc
Dose Duration Tissue Increase
Model t Group e
(vs.
Control)
10 . .
C/C-allele Single ) Ratio of
) RG7800 mg/kg/day Brain [2]
SMA Mice Dose ~1.5 at 24h
(PO)
10 )
C/C-allele , Ratio of
) RG7800 mg/kg/day 10 Days Brain [2]
SMA Mice ~2.0
(PO)
10 _
C/C-allele ) Ratio of
) RG7800 mg/kg/day 30 Days Brain [2]
SMA Mice ~2.5
(PO)
10 )
C/C-allele Ratio of
) RG7800 mg/kg/day 10 Days Muscle [2]
SMA Mice ~3.0
(PO)
10 )
C/C-allele Ratio of
) RG7800 mg/kg/day 10 Days Blood [2]
SMA Mice ~2.5
(PO)
SMA
] Up to 2-
Patients Not
RG7800 » 12 weeks Blood fold from [31[61[7]
(Type 2 & specified _
3) baseline

Note: The C/C-allele mouse model possesses two copies of a hybrid murine Smnl/human

SMN2 gene and two copies of the full human SMN2 gene.[9]
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Studies with structurally related SMN2 splicing modifiers also provide insight into the potential

effects of RG7800. Treatment in SMNA7 SMA mice led to improved survival, body weight,

motor function, prevention of motor neuron loss, and rescue of synaptic pathology.[9][10] A

greater than 100% increase in SMN protein in the CNS was associated with a robust

improvement in the disease phenotype.[9][10]

Pharmacokinetics

Pharmacokinetic properties were assessed in both animal models and healthy human

volunteers.

Table 2: PI Kinetic E f RG7800

Tmax (Peak

i Key
. . Plasma Terminal .
Subject Dosing . . Observatio Reference
Concentrati  Half-life (t'%)
on Time)
Plasma
exposure
Healthy Single increased
Human Ascending 5-8 hours 120 hours slightly more [5]
Volunteers Oral Dose than dose-
proportionally
Demonstrate
) d a dose-
Healthy Single
) - - dependent
Human Ascending Not specified Not specified [11]
effect on
Volunteers Oral Dose
SMN2
splicing.

Toxicology and Safety Findings

The development of RG7800 was ultimately terminated due to significant safety findings in

non-clinical, long-term animal studies.
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Table 3: Summary of Preclinical Toxicology Findings for

RG7800
) Study o Reversibilit Consequen
Species . Finding Reference
Duration ce
Histological Precautionary
findings in the hold and
Cynomolgus ) Non-
39 weeks retina ] eventual [415161[12]
Monkey ) reversible o
(Retinal termination of
Toxicity) clinical trials.
Seminiferous )
Considered a
Cynomolgus tubule o
-~ ) ] potential risk
Monkey & Not specified degeneration;  Reversible [13]
] for male
Rat changes in .
fertility.
germ cells.
Off-target ] )
o Implicated in
splicing
) cell-cycle
Invitro / In - effects on Not ]
] Not specified ] regulation [6][13]
Vivo FOXM1 and applicable
and
MADD _
apoptosis.
genes.

It is crucial to note that the retinal toxicity in monkeys was observed at exposure levels

considerably higher than those reached in the human clinical trials, where no similar safety
issues were identified.[5][14][15]

Experimental Protocols and Methodologies
In Vivo Efficacy Studies (SMA Mouse Models)

¢ Animal Models:

o C/C-allele SMA mice: Possess a genetic makeup that includes human SMN2 genes,

making them responsive to SMN2-targeting therapies.[9]
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o SMNAY mice: A severe model of SMA used to assess survival and motor function
improvements.[4]

e Drug Formulation and Administration:

o Oral (PO) Gavage (Adult Mice): RG7800 was formulated as a suspension in 0.5%
hydroxypropylmethyl cellulose containing 0.1% Tween 80.[2]

o Intraperitoneal (IP) Injection (Juvenile Mice): The compound was formulated in dimethyl
sulfoxide (DMSQO) and administered at a volume of 2.5 mL/kg.[2]

e Endpoints:

[e]

SMN Protein Levels: Measured in tissues like the brain, spinal cord, muscle, and in blood
using techniques such as Western blot or ELISA.

o Motor Function: Assessed using standardized behavioral tests.
o Survival: Monitored daily.

o Histopathology: Analysis of motor neuron counts and neuromuscular junction (NMJ)
innervation.[4]
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Caption: General experimental workflow for in vivo efficacy studies.

Long-Term Toxicology Studies

e Animal Model: Cynomolgus monkeys were used as a non-human primate model.[5]
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e Administration: Daily oral dosing.
e Duration: Chronic studies, including a pivotal 39-week study.[5]
e Endpoints:
o Safety and Tolerability: Monitored through clinical observations and laboratory parameters.

o Histopathology: Comprehensive microscopic examination of a wide range of tissues, with
a focus on organs identified as potential targets, such as the retina and testes.[5][13]

o Ophthalmological Assessments: Detailed eye examinations were conducted due to the
observed retinal toxicity.[16]

Conclusion and Future Directions

RG7800 was a landmark compound that provided the first clinical proof-of-concept for an orally
administered, small-molecule splicing modifier to increase SMN protein levels in SMA patients.
[6] The preclinical data robustly supported its mechanism of action and demonstrated
significant efficacy in animal models. However, the severe, non-reversible retinal toxicity
observed in monkeys underscored a critical safety liability, leading to the discontinuation of its
development.[4] The learnings from RG7800, particularly regarding off-target effects and the
need for an improved safety profile, were instrumental in the development of its successor,
risdiplam (RG7916), which has since been approved for the treatment of SMA.[4][12] The
preclinical journey of RG7800 remains a vital case study for drug development in
neurodegenerative diseases, highlighting the delicate balance between efficacy and long-term
safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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